molecular formula C9H12N2O3 B13075831 5-Cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid

5-Cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13075831
M. Wt: 196.20 g/mol
InChI Key: VOEMPHLXVISEDV-UHFFFAOYSA-N
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Description

5-Cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid is an organic compound belonging to the oxadiazole family. Oxadiazoles are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms. These compounds are known for their diverse applications in material science, medicinal chemistry, and as high-energy materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . The reaction is usually carried out in a suitable solvent, such as tetrahydrofuran (THF), at room temperature.

Industrial Production Methods: Industrial production methods for oxadiazoles often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the oxadiazole ring .

Scientific Research Applications

5-Cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 5-Cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group enhances its lipophilicity, making it more suitable for certain applications compared to other oxadiazole derivatives .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

5-cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6/h6H,1-5H2,(H,12,13)

InChI Key

VOEMPHLXVISEDV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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